1h-Pyrrole-3-carbohydrazide
Description
Structure
3D Structure
Properties
CAS No. |
50561-16-5 |
|---|---|
Molecular Formula |
C5H7N3O |
Molecular Weight |
125.13 g/mol |
IUPAC Name |
1H-pyrrole-3-carbohydrazide |
InChI |
InChI=1S/C5H7N3O/c6-8-5(9)4-1-2-7-3-4/h1-3,7H,6H2,(H,8,9) |
InChI Key |
MVRONBWFNOKGNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC=C1C(=O)NN |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 1h Pyrrole 3 Carbohydrazide
Direct Synthesis Strategies for 1H-Pyrrole-3-carbohydrazide Core
The formation of the this compound scaffold can be achieved through several direct synthetic routes. These methods prioritize efficiency and yield, focusing on the construction of the core heterocyclic system with the hydrazide moiety already in place or formed in a sequential step.
One-Pot High-Yielding Reaction Protocols
One-pot syntheses are highly valued for their efficiency, reducing the need for intermediate purification steps, saving time, and minimizing waste. While a direct one-pot synthesis for this compound is not extensively documented, protocols for its immediate precursor, ethyl 1H-pyrrole-3-carboxylate, are well-established and represent a key step towards the target molecule.
A notable one-pot process allows for the preparation of ethyl 4-substituted-1H-pyrrole-3-carboxylates starting from various aldehydes. acs.org This method involves an initial Horner-Wadsworth-Emmons reaction between an aldehyde and triethylphosphonoacetate to form an α,β-unsaturated ester. This intermediate is then reacted in situ with tosylmethylisocyanide (TosMIC) in the presence of a base such as sodium tert-amylate. acs.org The judicious choice of a single solvent, like toluene, for both the reaction and subsequent crystallization enhances the practicality and environmental friendliness of the procedure. acs.org This approach provides the pyrrole-3-carboxylate core, which can be readily converted to the desired carbohydrazide (B1668358) in a subsequent step.
Table 1: One-Pot Synthesis of Ethyl 4-Aryl-1H-pyrrole-3-carboxylates (Precursors)
| Entry | Aldehyde | Product | Yield |
| 1 | 1-Naphthaldehyde | Ethyl 4-(1-naphthyl)-1H-pyrrole-3-carboxylate | 62% |
| 2 | 4-(Trifluoromethyl)benzaldehyde | Ethyl 4-(4-(trifluoromethyl)phenyl)-1H-pyrrole-3-carboxylate | 75% |
| 3 | 4-Chlorobenzaldehyde | Ethyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate | 71% |
Data sourced from a practical one-pot synthesis protocol. acs.org
Hydrazinolysis of Pyrrole (B145914) Carboxylic Esters
The most direct and widely employed method for converting a pyrrole carboxylic ester to this compound is through hydrazinolysis. This nucleophilic acyl substitution reaction involves treating the corresponding pyrrole-3-carboxylic acid ester, typically the ethyl or methyl ester, with hydrazine (B178648) hydrate (B1144303).
The reaction is generally high-yielding and straightforward. For instance, the synthesis of the isomeric 1H-pyrrole-2-carbohydrazide is achieved by heating ethyl 1H-pyrrole-2-carboxylate with an excess of hydrazine hydrate, often without the need for a solvent, or by using an alcohol like ethanol (B145695) as a medium. nih.govnih.gov The mixture is typically heated for a period, and upon cooling, the product crystallizes and can be isolated by simple filtration. nih.gov This method's simplicity, high efficiency, and clean product formation make it the standard procedure for preparing heterocyclic hydrazides from their ester precursors.
Table 2: Representative Conditions for Synthesis of Heterocyclic Carbohydrazides via Hydrazinolysis
| Starting Material | Reagent | Temperature | Time | Yield |
| Ethyl 1H-pyrrole-2-carboxylate | Hydrazine hydrate (80%) | 70°C | 45 min | 90% |
Data based on the synthesis of the 2-isomer, analogous to the synthesis of this compound. nih.gov
Multi-Component and Domino Reaction Approaches for Pyrrole Scaffolds Incorporating Hydrazide Moieties
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer a powerful and efficient strategy for the rapid construction of complex molecules like pyrroles. bohrium.comrsc.org These reactions are characterized by high atom economy and convergence, making them attractive for building libraries of heterocyclic compounds. researchgate.net
Several MCRs have been developed for the synthesis of polysubstituted pyrrole-3-carboxylate and pyrrole-3-carbonitrile scaffolds, which are direct precursors to this compound. For example, a four-component synthesis of pyrrole-3-carboxylate derivatives has been reported, demonstrating the ability of MCRs to rapidly generate the core structure with the necessary functional group at the 3-position. researchgate.net Another efficient approach is a one-pot, three-component reaction between primary amines, ethyl glyoxalate, and 2-bromoacetophenones, which yields polysubstituted pyrroles in moderate yields. nih.gov Similarly, sequential MCRs have been developed for the synthesis of N-arylpyrrole-3-carbaldehydes, which can be oxidized to the corresponding carboxylic acids and subsequently converted to the hydrazide. rsc.org
Synthesis of Key Intermediates and Precursors to this compound
The most critical precursor for the synthesis of this compound is a 1H-pyrrole-3-carboxylic acid or its corresponding ester (e.g., ethyl 1H-pyrrole-3-carboxylate). biosynth.com The synthesis of these intermediates can be accomplished through various classical and modern organic reactions.
The Hantzsch pyrrole synthesis is a well-established method that involves the reaction of a β-ketoester with ammonia (B1221849) (or a primary amine) and an α-haloketone. wikipedia.org This method has been extended to produce ethyl esters of 2-alkyl- and 2,4-dialkylpyrrole-3-carboxylic acids. cdnsciencepub.com A modern variation of this reaction utilizes continuous flow chemistry to achieve a one-step synthesis of highly substituted pyrrole-3-carboxylic acids directly from tert-butyl acetoacetates, amines, and 2-bromoketones. acs.orgsyrris.com
The Paal-Knorr synthesis is another fundamental method for pyrrole formation, involving the condensation of a 1,4-dicarbonyl compound with an excess of ammonia or a primary amine, typically under neutral or weakly acidic conditions. organic-chemistry.orgwikipedia.orgalfa-chemistry.com This reaction is synthetically valuable for creating a wide range of substituted pyrroles. rgmcet.edu.in While it directly produces the pyrrole ring, the starting 1,4-dicarbonyl compound must contain the appropriate precursor to the 3-carboxy group.
Derivatization Strategies and Analogue Synthesis via this compound
This compound serves as a versatile intermediate for the synthesis of a wide array of derivatives and analogues. The presence of the reactive hydrazide moiety allows for numerous chemical transformations, enabling the introduction of diverse functionalities and the construction of more complex molecular architectures.
Condensation Reactions with Carbonyl Compounds for Schiff Base Formation
One of the most common and straightforward derivatizations of this compound is its condensation reaction with aldehydes and ketones. This reaction results in the formation of N-acylhydrazones, commonly known as Schiff bases. The reaction is typically carried out by refluxing the carbohydrazide with the carbonyl compound in a suitable solvent, such as ethanol or methanol, often with a few drops of an acid catalyst like glacial acetic acid to facilitate the dehydration step. researchgate.net
This reaction is highly versatile, and a wide variety of aromatic and heteroaromatic aldehydes can be used to generate a library of pyrrole-based Schiff bases. ijcce.ac.irresearchgate.netnih.gov The formation of the C=N bond in the hydrazone structure extends the conjugation of the pyrrole system and introduces new substituents that can significantly alter the molecule's chemical and physical properties.
Table 3: Examples of Schiff Base Synthesis from Heterocyclic Hydrazides and Aldehydes
| Hydrazide Component | Aldehyde Component | Solvent | Conditions | Product Type |
| Heterocyclic Hydrazide | Aromatic Aldehyde | Ethanol/Acetic Acid | Room Temp. | Pyrrole Schiff Base |
| Heterocyclic Hydrazide | Substituted Benzaldehyde | Methanol | Reflux | Pyrazole (B372694) Schiff Base |
| Heterocyclic Hydrazide | 4-Nitrobenzaldehyde | Ethanol | Reflux | Imidazole (B134444) Schiff Base |
This table represents typical reaction conditions for Schiff base formation based on general procedures. researchgate.netresearchgate.netnih.gov
Cyclization Reactions to Form Fused Heterocyclic Systems (e.g., Triazoles)
The carbohydrazide moiety of this compound is a versatile precursor for the synthesis of various fused heterocyclic systems, most notably 1,2,4-triazoles. This transformation is of significant interest due to the wide range of biological activities associated with triazole-containing compounds. The general synthetic strategy involves the cyclization of the carbohydrazide with appropriate reagents.
One common method involves a two-step process. First, the this compound is reacted with an isothiocyanate derivative to form a thiosemicarbazide (B42300) intermediate. This intermediate then undergoes cyclization under basic conditions to yield a triazole-thiol derivative.
Alternatively, a one-pot reaction can be employed. For instance, the reaction of 5-methyl-1H-pyrazole-3-carbohydrazide with carbon disulfide (CS₂) in the presence of potassium hydroxide (B78521) (KOH) in ethanol, followed by treatment with hydrazine hydrate, leads to the formation of a 4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol. nih.gov A similar principle can be applied to this compound. The reaction proceeds through the formation of a potassium dithiocarbazate salt, which then cyclizes upon heating with hydrazine hydrate to afford the corresponding 4-amino-1,2,4-triazole-3-thiol.
Another established method for synthesizing 1,2,4-triazole (B32235) derivatives from a carbohydrazide involves reaction with aryl aldehydes and ammonium (B1175870) acetate (B1210297) in an acidic medium, such as acetic acid. cbijournal.com This condensation and cyclization sequence results in the formation of dihydropyrimidine (B8664642) substituted 1,2,4-triazole derivatives. cbijournal.com Applying this to this compound, it would react with an appropriate aldehyde and ammonium acetate to yield a pyrrole-substituted 1,2,4-triazole.
These cyclization reactions highlight the utility of this compound as a building block for creating more complex heterocyclic structures with potential applications in medicinal chemistry and materials science.
Synthesis of Formazan (B1609692) Derivatives
Formazans are a class of intensely colored compounds characterized by the R-N=N-C(R')=N-NH-R'' chain. They can be synthesized from this compound through a multi-step process. The synthesis typically begins with the conversion of the carbohydrazide into a hydrazone, followed by a coupling reaction with a diazonium salt.
The initial step is the condensation of this compound with a suitable aromatic aldehyde to form a Schiff base (a hydrazone). This reaction is usually carried out in a protic solvent like ethanol.
The resulting hydrazone is then coupled with a diazonium salt of a substituted aromatic amine. jocpr.com The diazonium salt is prepared by treating an aromatic amine with sodium nitrite (B80452) in an acidic medium at low temperatures. The subsequent coupling reaction yields the formazan derivative. This process allows for the introduction of various substituents on the phenyl rings of the formazan structure, enabling the fine-tuning of its chemical and physical properties. Research on formazans derived from 3,4-dimethyl-1H-pyrrole-2-carbohydrazide has demonstrated the feasibility of this synthetic route for pyrrole-based carbohydrazides. researchgate.net
Development of Hydrazone Analogues
Hydrazones represent a significant class of compounds derived from this compound. nih.gov These analogues are synthesized through a straightforward condensation reaction between the carbohydrazide and various aldehydes or ketones. nih.govmdpi.com This reaction is typically catalyzed by a few drops of acid, such as glacial acetic acid, and is often carried out in a solvent like ethanol with heating. mdpi.comnih.govcabidigitallibrary.org
The reaction involves the nucleophilic attack of the terminal nitrogen atom of the hydrazide group on the electrophilic carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule to form the characteristic azometine group (-CO-NH-N=CH-). nih.govnih.gov
A variety of aldehydes can be used in this synthesis, including substituted aromatic and heterocyclic aldehydes, leading to a diverse library of hydrazone analogues. For example, novel pyrrole-based hydrazones have been synthesized by reacting a pyrrole carbohydrazide with different substituted pyrrole aldehydes. nih.gov This modular approach allows for the systematic modification of the hydrazone structure to investigate structure-activity relationships. nih.gov
The table below presents examples of hydrazone analogues synthesized from a pyrrole carbohydrazide and various pyrrole aldehydes, illustrating the versatility of this reaction.
| Aldehyde Reactant | Resulting Hydrazone Analogue |
| Diethyl 5-formyl-3-methyl-1H-pyrrole-2,4-dicarboxylate | Hydrazone 1A nih.gov |
| Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate | Hydrazone 1B nih.gov |
| Ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate | Hydrazone 1C nih.gov |
| Ethyl 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate | Hydrazone 1D nih.gov |
The synthesis of these hydrazone analogues is a key chemical transformation of this compound, providing access to a wide range of compounds with potential biological activities. nih.gov
Considerations for Green Chemistry in Synthetic Protocols
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like pyrroles to minimize environmental impact and improve efficiency. researchgate.net While specific green protocols for this compound are not extensively detailed, general green strategies for pyrrole synthesis can be adapted.
Key green chemistry considerations include:
Solvent Selection: Traditional organic syntheses often use volatile and hazardous solvents. A greener approach involves using water as a solvent, which is non-toxic, inexpensive, and environmentally benign. researchgate.net For example, the Hantzsch multicomponent reaction for synthesizing pyrrole derivatives has been successfully performed in water. researchgate.net Other green solvents like glycerol (B35011) or polyethylene (B3416737) glycol (PEG) have also been explored. researchgate.net
Catalyst-Free and Solvent-Free Conditions: A highly efficient and environmentally friendly approach is to conduct reactions without any solvent or catalyst. ed.gov The Paal-Knorr reaction, a classic method for pyrrole synthesis from a 1,4-dicarbonyl compound and an amine, can be performed under solvent- and catalyst-free conditions, offering advantages like mild reaction conditions, short reaction times, and high atom economy. ed.gov
Use of Reusable Catalysts: Employing heterogeneous catalysts that can be easily recovered and reused is a cornerstone of green chemistry. researchgate.net For the synthesis of 1H-pyrrole-3-carbonitriles, commercially available and recyclable heterogeneous catalysts like HZSM-5 and Pd/C have been used, demonstrating higher yields than traditional liquid acids and offering a more sustainable process. researchgate.net
Energy Efficiency: Utilizing energy-efficient methods such as ultrasonic irradiation can accelerate reactions, leading to shorter reaction times and potentially higher yields, thereby reducing energy consumption. researchgate.net
Applying these principles to the synthesis of this compound and its derivatives could involve developing water-based synthetic routes, exploring solvent-free condensation reactions for hydrazone formation, and using recoverable catalysts for cyclization reactions. The main challenge of Green Chemistry is to progressively eliminate the generation of hazardous materials by replacing them with safer alternatives, a goal driven by scientific innovation. researchgate.net
Advanced Structural Elucidation and Characterization Studies
Comprehensive Spectroscopic Characterization Techniques
Spectroscopy offers a detailed view of the molecular structure by probing the interactions of the compound with electromagnetic radiation. Various spectroscopic methods provide complementary information about the functional groups, atomic connectivity, and electronic environment within 1H-pyrrole-3-carbohydrazide.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR: HMQC, HMBC)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For carbohydrazide (B1668358) derivatives, ¹H and ¹³C NMR spectra provide critical information about the chemical environment of each hydrogen and carbon atom, respectively.
In a typical ¹H NMR spectrum of a carbohydrazide, distinct signals are expected for the protons of the pyrrole (B145914) ring and the hydrazide moiety. The pyrrole NH proton usually appears as a broad singlet at a high chemical shift (δ > 10 ppm) due to its acidic nature. The protons on the pyrrole ring (at positions 2, 4, and 5) would exhibit characteristic shifts and coupling patterns. The hydrazide group contributes two sets of signals: a broad singlet for the -NH- proton and another for the terminal -NH₂ protons, the chemical shifts of which can be influenced by solvent and concentration.
The ¹³C NMR spectrum complements the proton data by identifying all unique carbon atoms. Key signals would include those for the carbonyl carbon (C=O) of the hydrazide group, typically found in the 160-170 ppm range, and the carbons of the pyrrole ring.
Two-dimensional (2D) NMR techniques such as Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed to establish definitive connectivity. HMQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range couplings (2-3 bonds), allowing for the unambiguous assignment of the entire molecular skeleton.
| Functional Group | ¹H NMR Shift (ppm) | ¹³C NMR Shift (ppm) |
|---|---|---|
| Pyrrole-NH | > 10.0 (broad) | - |
| Pyrrole-CH | 6.0 - 8.0 | 100 - 140 |
| C=O-NH -NH₂ | 8.5 - 10.0 (broad) | - |
| NH-NH₂ | 4.0 - 5.0 (broad) | - |
| C =O | - | 160 - 170 |
Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy
Infrared (IR) and Fourier Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
For this compound, the IR spectrum would display several characteristic absorption bands. The N-H stretching vibrations of the pyrrole ring and the hydrazide group are expected to appear as broad bands in the 3200-3400 cm⁻¹ region. The carbonyl group (C=O) of the hydrazide, known as the Amide I band, would show a strong absorption typically between 1630 and 1680 cm⁻¹. Other significant peaks include the N-H bending vibrations (Amide II band) around 1550-1640 cm⁻¹ and C-N stretching vibrations. While specific data for the 3-carbohydrazide isomer is scarce, studies on the related 1H-pyrrole-3-carbonyl azide (B81097) show a strong C=O stretch at 1701 cm⁻¹, providing a reference point for the carbonyl vibration in a similar electronic environment. researchgate.net
Interactive Data Table: Key IR Absorption Bands for this compound Note: Wavenumbers are based on typical values for the respective functional groups.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H (Pyrrole & Hydrazide) | Stretching | 3200 - 3400 | Medium-Strong, Broad |
| C=O (Hydrazide) | Stretching (Amide I) | 1630 - 1680 | Strong |
| N-H (Hydrazide) | Bending (Amide II) | 1550 - 1640 | Medium-Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. The wavelengths of maximum absorbance (λ_max) are characteristic of the molecule's conjugated system. The pyrrole ring is an aromatic heterocycle that gives rise to characteristic π → π* transitions, typically observed in the 200-290 nm range. The presence of the carbohydrazide substituent can influence the position and intensity of these absorption bands.
Mass Spectrometry (MS, LC-MS, ESI-MS)
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. In methods like Electrospray Ionization (ESI-MS), the molecule is ionized, typically by protonation, to form a pseudomolecular ion [M+H]⁺. The mass-to-charge ratio (m/z) of this ion allows for the precise determination of the molecular mass. For this compound (C₅H₇N₃O), the expected monoisotopic mass is approximately 125.0589 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental formula by measuring this mass with very high accuracy. Fragmentation patterns observed in the mass spectrum can also provide valuable structural information.
Solid-State Structural Determination via X-ray Crystallography
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the precise positions of each atom in the crystal lattice. This technique yields detailed information on bond lengths, bond angles, and torsional angles, providing an unambiguous confirmation of the molecular structure.
While a specific crystal structure for this compound is not available in the searched literature, crystallographic data for the closely related 1H-pyrrole-2-carbohydrazide has been reported. nih.gov Such an analysis for the 3-isomer would be crucial to definitively establish its solid-state conformation and the geometric parameters of the pyrrole ring and the carbohydrazide side chain.
Computational Chemistry and Theoretical Investigations
Tautomeric Equilibrium Studies and Energetic Considerations
Tautomerism, the interconversion of structural isomers through proton migration, is a key consideration for heterocyclic compounds like 1H-Pyrrole-3-carbohydrazide. The carbohydrazide (B1668358) moiety can exist in different tautomeric forms, primarily the amide and imidic acid (or iminol) forms, alongside the potential for keto-enol tautomerism if other carbonyl groups are present in a derivative structure. researchgate.netnih.gov
The position of the tautomeric equilibrium is influenced by several factors, including the electronic character of substituents and the polarity of the solvent. nih.gov Computational studies on similar heterocyclic systems, such as 1-benzamidoisoquinoline derivatives, have shown that while continuum solvent models are useful, the inclusion of explicit solvent molecules is often necessary to accurately reproduce experimental observations, especially when strong intermolecular hydrogen bonds can be formed. mdpi.com
For molecules with amide-like structures, the amide form is often the most stable and, therefore, the most abundant tautomer. mdpi.com However, the formation of a strong intramolecular hydrogen bond in an alternative tautomer, such as an enol or imidic acid form, can shift the equilibrium. mdpi.comyoutube.com The relative stability of different tautomers is determined by their Gibbs free energies, with the most stable form having the lowest energy. Quantum-chemical calculations are essential for determining these energetic considerations and predicting the predominant tautomeric form under various conditions. researchgate.net While specific computational studies on the tautomeric equilibrium of this compound were not found, the principles derived from studies of related β-ketoamides and other heterocyclic systems suggest that it would primarily exist in the amide form, with the equilibrium being sensitive to solvent and substitution. nih.gov
Possible Tautomers of this compound
| Tautomer Type | Description | Key Structural Feature |
|---|---|---|
| Amide | The most common and generally most stable form. | -C(=O)-NH-NH2 |
| Imidic Acid (Iminol) | Formed by proton migration from the nitrogen to the oxygen atom. | -C(OH)=N-NH2 |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is widely employed in drug design to understand how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein or enzyme. nih.gov
Studies on structurally related 3,4-dimethyl-1H-pyrrole-2-carbohydrazide analogues have utilized molecular docking to investigate their potential as antifungal agents by targeting the sterol 14α-demethylase (CYP51) enzyme. nih.govresearchgate.net These simulations are crucial for establishing a hypothetical mode of action and understanding the structure-activity relationships of a series of compounds. researchgate.net
Docking simulations can reveal the specific binding mode of a ligand within the active site of an enzyme. nih.gov For the aforementioned 3,4-dimethyl-1H-pyrrole-2-carbohydrazide analogues, docking studies showed a highly spontaneous binding ability within the active site of sterol 14α-demethylase. nih.govresearchgate.net
A significant finding from these simulations was that the compounds bound within the access channel of the enzyme, a position away from the catalytic heme iron. nih.govresearchgate.net This binding mode is advantageous as it suggests the compounds could inhibit the enzyme without causing the deleterious side effects associated with direct interaction with the heme iron, a common issue with some existing antifungal agents. nih.govresearchgate.net The orientation of different substituents on the carbohydrazide scaffold within the active site helps to explain the varying inhibitory activities of the different analogues. researchgate.net
The stability of a ligand-protein complex is governed by various noncovalent interactions. rsc.org Molecular docking simulations provide a detailed analysis of these key interactions between the ligand and the amino acid residues of the target.
π-π Stacking: The aromatic pyrrole (B145914) ring of this compound and aromatic rings of amino acid residues (like Phenylalanine, Tyrosine, Tryptophan) can engage in π-π stacking interactions. nih.gov These interactions, which involve the attractive, noncovalent forces between aromatic rings, contribute significantly to the binding affinity.
In docking studies of pyrrole carbohydrazide analogues against sterol 14α-demethylase, the specific interactions with key residues in the active site are what determine the binding energy and inhibitory potential. researchgate.net While the exact residues will vary depending on the specific analogue and target, the pyrrole ring, carbohydrazide linker, and any additional substituents all contribute to a network of hydrogen bonds and hydrophobic or stacking interactions that anchor the molecule in the binding pocket.
Summary of Potential Ligand-Target Interactions
| Interaction Type | Functional Group Involved (Ligand) | Potential Interacting Residues (Protein) | Importance in Binding |
|---|---|---|---|
| Hydrogen Bond (Donor) | -NH (Pyrrole), -NH-NH2 (Hydrazide) | Asp, Glu, Ser, Thr, Main-chain C=O | High (Directionality and Specificity) |
| Hydrogen Bond (Acceptor) | C=O (Hydrazide), N (Pyrrole) | Asn, Gln, Ser, Thr, Main-chain N-H | High (Directionality and Specificity) |
| π-π Stacking | Pyrrole Ring | Phe, Tyr, Trp, His | Moderate (Affinity and Orientation) |
| Hydrophobic Interactions | Pyrrole Ring, Alkyl Substituents | Ala, Val, Leu, Ile, Met | Moderate (Affinity and Desolvation) |
Adsorption Mechanism Studies (e.g., Langmuir Adsorption Isotherm)
The study of adsorption mechanisms is particularly relevant in the field of corrosion inhibition, where organic molecules form a protective layer on a metal surface. ohio.edu Hydrazide and carbohydrazide derivatives have been extensively studied as effective corrosion inhibitors for metals like mild steel in acidic environments. scielo.org.zasemanticscholar.orgmdpi.com
The mechanism of inhibition typically involves the adsorption of the inhibitor molecules onto the metal surface, a process that can be described by various adsorption isotherms. scielo.org.za The Langmuir adsorption isotherm is frequently used and assumes that a monolayer of the inhibitor is adsorbed onto a surface with a finite number of identical and equivalent adsorption sites. researchgate.netresearchgate.net The adherence of experimental data to the Langmuir model suggests monolayer adsorption. researchgate.net
Studies on a wide range of hydrazide derivatives have shown that their adsorption often follows the Langmuir isotherm model. scielo.org.zasemanticscholar.orgresearchgate.net This indicates that molecules like this compound likely form a monolayer on the metal surface, blocking the active sites for corrosion. The adsorption process can be a combination of physical adsorption (physisorption), involving electrostatic interactions, and chemical adsorption (chemisorption), involving the sharing or transfer of electrons from the inhibitor to the metal surface to form a coordinate-type bond. mdpi.comresearchgate.net The presence of heteroatoms (N, O) and the π-electrons of the pyrrole ring in this compound make it a strong candidate for effective adsorption and corrosion inhibition. nih.gov
Structure Activity Relationship Sar Studies
Systematic Investigation of Substituent Effects on Chemical Reactivity and Biological Activity Mechanisms
The core structure of 1H-Pyrrole-3-carbohydrazide offers multiple positions for substitution, allowing for a fine-tuning of its properties. The introduction of different functional groups on the pyrrole (B145914) ring or modification of the carbohydrazide (B1668358) moiety can significantly impact reactivity and biological function, such as antimicrobial and anticancer activities. researchgate.net
N-acylhydrazones, which are readily synthesized from the carbohydrazide group, are a particularly important class of derivatives. mdpi.com Their biological activity is often connected to the presence of the reactive azomethine pharmacophore (-N=CH-). mdpi.comresearchgate.net The nature of the substituent on the aryl ring attached to this azomethine group plays a critical role.
Research on Schiff base derivatives of 1H-pyrrole-2-carbohydrazide demonstrated that the type and position of substituents on the benzylidene moiety dramatically influence antimicrobial and anthelmintic activities. For instance, derivatives with electron-withdrawing groups like nitro (3g) and chloro (3f, 3i) groups showed potent activity against both gram-positive and gram-negative bacteria. researchgate.net Similarly, compounds with a hydroxyl group (3a) or a nitro group (3g) displayed strong antifungal activity. researchgate.net In another study, a series of N-acylhydrazones bearing a 1,4-dihydroindeno[1,2-b]pyrrole core were synthesized and evaluated for antiproliferative activity. mdpi.com The results indicated that substituents on the terminal benzene and thiophene rings were crucial. Specifically, compounds with a chlorine atom (1g, 1h) or a methyl group (2c, 2d) showed notable ability to inhibit tubulin polymerization. mdpi.com
The substitution pattern on the pyrrole ring itself is also a key determinant of activity. In a study of 3,4-dimethyl-1H-pyrrole-2-carboxamide/carbohydrazide analogues, various substituents on an attached aryl ring were explored for their effect on antimicrobial properties. mdpi.com The presence of a bromo (5g), nitro (5h), or hydroxyl (5j) group on the phenyl ring of the hydrazone moiety was found to be significant for biological activity. mdpi.com
The following table summarizes the effects of different substituents on the biological activity of various pyrrole carbohydrazide derivatives.
| Base Scaffold | Substituent (R) | Biological Activity | Key Findings |
| (E)- N'-Substituted benzylidene-1H-pyrrole-2-carbohydrazide | 4-OH (3a) | Antifungal | Potent activity against C. Albicans and A. niger. researchgate.net |
| (E)- N'-Substituted benzylidene-1H-pyrrole-2-carbohydrazide | 4-Cl (3f) | Antibacterial | Potent activity against gram-positive and gram-negative bacteria. researchgate.net |
| (E)- N'-Substituted benzylidene-1H-pyrrole-2-carbohydrazide | 4-NO2 (3g) | Antibacterial, Antifungal | Potent activity against bacteria and fungi. researchgate.net |
| N′-(arylmethylen)-1,4-dihydroindeno[1,2-b]pirrole-3-carbohydrazide | 4-Cl-C6H4 (1g) | Antiproliferative | Showed a 25% slowdown of tubulin polymerization. mdpi.com |
| N′-(arylmethylen)-1,4-dihydroindeno[1,2-b]pirrole-3-carbohydrazide | 4-Cl-Thiophene (1h) | Antiproliferative | Showed a 25% slowdown of tubulin polymerization. mdpi.com |
| (E)-N'-(1-(Aryl)ethylidene)-3,4-dimethyl-1H-pyrrole-2-carbohydrazide | 4-Br-C6H4 (5g) | Antimicrobial | Active against tested microbial strains. mdpi.com |
| (E)-N'-(1-(Aryl)ethylidene)-3,4-dimethyl-1H-pyrrole-2-carbohydrazide | 3-NO2-C6H4 (5h) | Antimicrobial | Active against tested microbial strains. mdpi.com |
Identification of Pharmacophore Features Contributing to Specific Mechanistic Actions
A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. dovepress.com For this compound derivatives, several key pharmacophoric features have been identified that contribute to their mechanisms of action.
The core pharmacophore often consists of:
The Pyrrole Ring: This heterocyclic scaffold serves as a rigid backbone, correctly orienting the other functional groups for optimal interaction with the biological target. nih.gov
The Carbohydrazide Linker (-CO-NH-N=): This linker is crucial. The amide group (C=O and NH) and the imine nitrogen (-N=) can act as hydrogen bond donors and acceptors, which is critical for binding to enzyme active sites or receptors. mdpi.comresearchgate.net
An Aromatic/Heteroaromatic Ring System: Often introduced via condensation with an aldehyde, this terminal ring system frequently engages in hydrophobic or π-π stacking interactions with the target protein. ias.ac.in
In many N-acylhydrazone derivatives, the reactive azomethine group (-C=N-NH-) is a central pharmacophoric element responsible for a variety of biological effects. mdpi.com Molecular docking studies on cyclopropane carbohydrazide derivatives revealed that the terminal aryl or heteroaryl ring, the carbohydrazide linker, and the cyclopropane moiety all play roles in binding to target proteins. ias.ac.in Similarly, for 1H-pyrrole-3-carbonitrile derivatives acting as STING receptor agonists, the pyrrole-3-carbonitrile scaffold and the substituents on an aniline ring system were identified as key to their activity. nih.govnih.gov
Docking studies of antiproliferative N-acylhydrazones derived from an indeno[1,2-b]pyrrole-3-carbohydrazide core suggest they act as tubulin polymerization inhibitors by binding at the colchicine binding site. mdpi.com The model indicates that the tricyclic ring system and the substituted phenyl ring attached to the hydrazone moiety are essential for this interaction. mdpi.com
Design Principles for Novel this compound Analogues
Based on SAR and pharmacophore studies, several design principles have emerged for creating novel analogues with enhanced or specific biological activities.
Modification of the Terminal Aryl/Heteroaryl Ring: A primary strategy involves introducing various substituents onto the terminal aromatic ring of hydrazone derivatives. SAR studies have shown that electron-withdrawing groups (e.g., -NO2, -Cl) or electron-donating groups (e.g., -OH, -OCH3) can modulate activity. mdpi.com Exploring a wide range of substitutions on this ring is a proven method for optimizing potency. ias.ac.in For example, derivatives containing furan or thiophene rings have shown promising cytotoxic activity. ias.ac.in
Bioisosteric Replacement and Scaffold Hopping: The pyrrole ring can be replaced with other heterocyclic systems to explore new chemical space while retaining key interactions. Furthermore, the strategy of "virtual ring opening," as demonstrated by the development of N-acylhydrazone tubulin inhibitors from a 1,3,4-oxadiazole lead compound, is a powerful design principle. mdpi.com This approach maintains the crucial pharmacophoric features while altering the core scaffold.
Structural Diversification of the Hydrazone Moiety: While condensation with aromatic aldehydes is common, using different carbonyl compounds, including ketones, can lead to new derivatives with distinct biological profiles. mdpi.commdpi.com Introducing a methyl group on the imine carbon of the hydrazone linker, for instance, has been shown to significantly impact antiproliferative activity against melanoma cells. mdpi.com
Fusion of Additional Rings: Creating more complex, rigid structures by fusing other rings to the pyrrole core, such as in the 1,4-dihydroindeno[1,2-b]pyrrole system, can lead to highly potent compounds by restricting conformational flexibility and enhancing binding affinity. mdpi.com
By applying these principles, researchers can rationally design and synthesize new generations of this compound analogues with improved therapeutic potential.
Mechanistic Investigations of Biological Activity
Enzyme Inhibition Mechanisms (e.g., Sterol 14α-demethylase Inhibition)
The investigation into the biological activity of 1H-pyrrole-3-carbohydrazide derivatives has revealed potent enzyme inhibition capabilities, particularly against sterol 14α-demethylase (CYP51). nih.govmdpi.com This enzyme is a crucial component in the biosynthesis of ergosterol (B1671047), an essential sterol for fungal cell membrane integrity. mdpi.com Its inhibition disrupts the fungal membrane, leading to cell death, which makes it a primary target for antifungal agents. mdpi.comnih.gov
Molecular docking studies on substituted 3,4-dimethyl-1H-pyrrole-2-carbohydrazide analogues have elucidated their mode of action against sterol 14α-demethylase. nih.govmdpi.comresearchgate.net These studies show that the compounds have a high spontaneous binding ability within the enzyme's active site. nih.govmdpi.com Significantly, the binding occurs in the access channel, distant from the catalytic heme iron. nih.govresearchgate.net This interaction is believed to inhibit the enzyme's function. nih.gov This mechanism is distinct from many existing azole antifungal drugs, which directly coordinate with the heme iron, a process that can sometimes lead to deleterious side effects. nih.govnih.gov By avoiding direct interaction with the heme iron, these pyrrole-based inhibitors present a potentially safer profile for antifungal therapy. nih.gov The enzyme-catalyzed demethylation of lanosterol (B1674476) by CYP51 occurs in three steps, each requiring oxygen and a reducing equivalent like NADPH, to ultimately remove the 14α-methyl group. nih.govwikipedia.org Inhibition of this process is a key strategy in developing antifungal treatments. researchgate.net
| Feature | Description | Significance | Source(s) |
|---|---|---|---|
| Target Enzyme | Sterol 14α-demethylase (CYP51) | Essential for fungal ergosterol biosynthesis and cell membrane integrity. | nih.govmdpi.commdpi.com |
| Binding Site | Access channel of the active site. | Inhibits enzyme function without direct interaction with the catalytic heme iron. | nih.govresearchgate.net |
| Inhibition Mechanism | Prevents substrate binding and metabolism by occupying the active site channel. | Disrupts the fungal sterol biosynthetic pathway, leading to fungistatic or fungicidal effects. | nih.govnih.gov |
| Potential Advantage | Avoids heme iron-related side effects observed with some existing antifungal compounds. | Suggests a potentially improved safety profile for this class of inhibitors. | nih.gov |
Molecular Basis of Specific Biological Interactions
The biological activity of this compound derivatives is rooted in their specific molecular interactions with target biomolecules. Molecular docking simulations have been instrumental in revealing the basis for these interactions, particularly in the context of enzyme inhibition. nih.govmdpi.com These studies demonstrate a highly spontaneous binding ability of carbohydrazide (B1668358) analogues within the active site of sterol 14α-demethylase. nih.govresearchgate.net
The structure-activity relationship (SAR) analysis of these compounds highlights the importance of specific substitutions on the pyrrole (B145914) ring and the carbohydrazide moiety. For instance, in a series of 3,4-dimethyl-1H-pyrrole-2-carbohydrazide analogues, compounds featuring o- or p-nitrophenyl substitutions and those with a p-hydroxyaromatic ring showed the most potent activity against Aspergillus fumigatus. mdpi.com This suggests that the electronic and steric properties of these substituents are critical for optimal binding and inhibitory activity. The complementarities of stereoelectronic and physical-chemical properties, such as lipophilicity and molecular volume, are considered relevant for the biological activity of carbohydrazide derivatives. nih.gov
The binding is characterized by interactions that stabilize the compound within the enzyme's access channel. While specific bond details for this compound are not fully enumerated in the provided context, the interaction of other inhibitors with the same target provides a model. For example, potent inhibitors can form hydrogen bonds with key amino acid residues, such as the interaction between the imidazole (B134444) ring of His-377 and the inhibitor molecule in Candida albicans CYP51. nih.gov Such interactions, combined with van der Waals forces, anchor the inhibitor, blocking substrate access and leading to potent enzyme inhibition. nih.gov
Mechanistic Insights into Antioxidant Action
Derivatives of this compound, specifically pyrrole hydrazones, have demonstrated notable antioxidant activity through their ability to scavenge free radicals and exhibit reducing power. researchgate.netnih.gov The mechanistic basis for this antioxidant action is attributed to the compound's molecular structure, which can neutralize reactive oxygen species (ROS) through several pathways. mdpi.commdpi.com
The primary mechanisms by which phenolic and heterocyclic compounds exert their antioxidant effects are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET), which can occur via pathways like Sequential Proton Loss Electron Transfer (SPLET). nih.govnih.govmdpi.com
Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. nih.gov The pyrrole ring and the hydrazide group (-NH-NH2) in this compound both contain N-H bonds. These protons can be readily donated, making the molecule an effective radical scavenger. The stability of the resulting antioxidant radical is a key factor in the efficiency of this process.
Sequential Proton Loss Electron Transfer (SPLET): This pathway is particularly relevant in polar solvents. It involves the initial deprotonation of the antioxidant molecule, followed by the transfer of an electron to the free radical. nih.gov The presence of the acyl group on the pyrrole ring can influence the thermodynamic parameters of the phenolic O-H or N-H bonds, potentially favoring this mechanism in aqueous solutions. nih.gov
Investigation of Other Biological Mechanism (e.g., Antitumor by Apoptosis Induction)
Beyond antimicrobial and antioxidant activities, investigations into related heterocyclic compounds suggest that pyrrole derivatives may exert antitumor effects through the induction of apoptosis, or programmed cell death. nih.govnih.gov Apoptosis is a critical cellular process for removing damaged or cancerous cells, and its regulators are key targets in cancer therapy. nih.govresearchgate.net
The primary mechanism involves the disruption of the balance between pro-apoptotic and anti-apoptotic proteins, particularly those in the Bcl-2 family. nih.govnih.gov Studies on structurally related pyrazole (B372694) and pyrazolopyridazine derivatives have shown they can induce apoptosis in cancer cell lines through the following pathway:
Inhibition of Anti-Apoptotic Proteins: Compounds can bind to and inhibit anti-apoptotic proteins like Bcl-2. nih.gov This releases pro-apoptotic proteins from suppression.
Upregulation of Pro-Apoptotic Proteins: The inhibition of Bcl-2 disrupts the Bcl-2/Bax balance, leading to an increase in the expression of pro-apoptotic proteins like Bax. nih.govresearchgate.net Bax promotes apoptosis by facilitating the release of cytochrome c from the mitochondria. nih.gov
Activation of Caspases: The release of cytochrome c triggers the formation of the apoptosome, which in turn activates a cascade of enzymes called caspases. mdpi.com A key executioner enzyme, caspase-3, is significantly overexpressed. nih.govnih.gov Activated caspase-3 is responsible for cleaving various cellular substrates, which leads to the characteristic morphological and biochemical changes of apoptosis and ultimately, cell death. nih.gov
Role of p53: The tumor suppressor gene p53 is often upregulated, further promoting the apoptotic signal. nih.govresearchgate.net
Flow cytometry studies on cancer cells treated with such compounds confirm the induction of apoptosis and show cell cycle arrest. nih.gov For example, treatment of lung cancer cells with a pyrazolopyridazine derivative led to a significant increase in the apoptotic cell population and cell cycle arrest in the G2/M phase. nih.govresearchgate.net These findings suggest that inducing apoptosis via the intrinsic mitochondria-dependent pathway is a plausible mechanism for the antitumor activity of this compound derivatives. nih.gov
| Protein/Gene | Function in Apoptosis | Effect of Compound Treatment | Source(s) |
|---|---|---|---|
| Bcl-2 | Anti-apoptotic (inhibits cell death). | Inhibited/Downregulated. | nih.govnih.gov |
| Bax | Pro-apoptotic (promotes cell death). | Upregulated. | nih.govnih.gov |
| Caspase-3 | Executioner caspase that dismantles the cell. | Activated/Overexpressed. | nih.govnih.gov |
| p53 | Tumor suppressor that can trigger apoptosis. | Upregulated. | nih.govresearchgate.net |
| Cytochrome c | Released from mitochondria to initiate caspase activation. | Release is promoted. | nih.govmdpi.com |
Applications in Advanced Chemical Synthesis and Materials Science
1H-Pyrrole-3-carbohydrazide as a Versatile Synthetic Intermediate and Reagent
This compound serves as a highly versatile intermediate in organic synthesis, primarily due to the reactivity of the carbohydrazide (B1668358) moiety (-CONHNH₂). This functional group is a key precursor for the construction of a wide array of other heterocyclic systems and molecular frameworks.
One of the most common applications is in the synthesis of hydrazones. By reacting the pyrrole (B145914) carbohydrazide with various aldehydes and ketones, a diverse library of pyrrole-based hydrazones can be generated. nih.gov These hydrazones are not merely synthetic curiosities; the hydrazone pharmacophore (CO–NH–N=) is present in numerous therapeutically active agents, highlighting the importance of this transformation. nih.gov The synthesis is typically straightforward, often involving the condensation of the carbohydrazide and a carbonyl compound in a suitable solvent like glacial acetic acid. nih.gov
The pyrrole nucleus itself is a fundamental subunit in many biologically significant molecules, including chlorophyll (B73375) and hemin. nih.gov As a synthetic intermediate, this compound provides a direct route to incorporate this valuable heterocycle into larger, more complex molecular architectures. Researchers have utilized pyrrole derivatives as starting materials for one-pot syntheses of elaborate structures like benzotripyrroles, demonstrating the utility of the pyrrole core in building supramolecular systems. rsc.org The ability to functionalize the pyrrole ring further, in addition to the reactions of the carbohydrazide group, underscores its role as a multifaceted building block for creating polysubstituted pyrrole derivatives. researchgate.net
Role as Ligands in Catalytic Systems (e.g., Asymmetric Synthesis)
The structure of this compound is well-suited for its use as a ligand or a precursor to ligands in coordination chemistry and catalysis. The presence of multiple nitrogen and oxygen atoms provides potential coordination sites for metal ions. N-heterocyclic compounds, in general, are crucial components of catalysts, with N-Heterocyclic Carbenes (NHCs) and other nitrogen-based ligands being widely used due to their strong σ-donating properties and their ability to stabilize metal centers. mdpi.com
While direct catalytic applications of this compound are an emerging area, its derivatives hold significant promise. For instance, the carbohydrazide can be converted into Schiff base ligands through condensation with salicylaldehyde (B1680747) or other substituted aldehydes. The resulting ligands possess multiple donor atoms (N, O) that can chelate metal ions, forming stable metal complexes. If a chiral aldehyde or a chiral auxiliary is used in the synthesis, the resulting ligand becomes chiral, making it a candidate for applications in asymmetric catalysis.
The broader family of pyrrole derivatives has already demonstrated its value in this domain. Chiral catalysts incorporating pyrrole structures have been successfully employed in asymmetric reactions, such as the Henry reaction of 1H-pyrrole-2,3-diones, to produce compounds with high enantioselectivity. nih.govbeilstein-journals.org In these systems, the pyrrole unit is part of a larger, carefully designed chiral scaffold that orients the substrates to achieve stereocontrol. nih.govbeilstein-journals.org Similarly, organocatalytic enantioselective cycloadditions involving pyrrole-carbinols have been developed to synthesize complex heterocyclic products with excellent stereoselectivity, further establishing the utility of the pyrrole motif in asymmetric transformations. nih.gov This context suggests a strong potential for ligands derived from this compound to be effective in various catalytic systems.
Exploration in Materials Science (e.g., Corrosion Inhibition)
In the field of materials science, derivatives of carbohydrazide, including those based on heterocyclic scaffolds like pyrrole, have been extensively investigated as corrosion inhibitors for metals. researchgate.netabechem.com Corrosion is an electrochemical process that causes significant degradation of metallic materials, and organic inhibitors are a practical means of protection. These molecules function by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. abechem.com
The effectiveness of this compound and related compounds as corrosion inhibitors stems from the presence of heteroatoms (nitrogen and oxygen) which have lone pairs of electrons. These electrons can be donated to the vacant d-orbitals of the metal, facilitating a strong adsorption process. The aromatic pyrrole ring can also contribute to the adsorption through π-electron interactions.
Studies on various carbohydrazide and pyrazole (B372694) derivatives have demonstrated high inhibition efficiencies for mild steel and carbon steel in aggressive media like hydrochloric acid (HCl) and saline solutions. researchgate.netabechem.comnih.gov The inhibitor molecules can act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. abechem.com The formation of a protective inhibitor film on the metal surface has been confirmed by techniques such as Scanning Electron Microscopy (SEM). abechem.com
Table 1: Corrosion Inhibition Efficiency of Related Hydrazide and Pyrazole Derivatives
| Inhibitor Compound | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |
|---|---|---|---|---|---|
| 2-(3-amino-4,6-dimethyl-1H- pyrazolo [3,4-b] pyridin-1-yl) acetohydrazide | Mild Steel | 3.5% NaCl | 1 x 10⁻³ M | 77.45 | nih.gov |
| (E)-5-amino-3-(4-methoxyphenyl)-N′-(1-(4-methoxyphenyl)ethylidene)-1H-pyrazole-4-carbohydrazide [AMPC] | Mild Steel | 15% HCl | 300 ppm | 98.26 | researchgate.net |
| (E)-5-amino-N′-(4-chlorobenzylidene)-3-(4-chlorophenyl)-1H-pyrazole-4-carbohydrazide [ACPC] | Mild Steel | 15% HCl | 300 ppm | 96.21 | researchgate.net |
This data illustrates that carbohydrazide-containing heterocyclic compounds are highly effective corrosion inhibitors, suggesting a strong potential for this compound in this application.
Development of Chemical Probes and Scaffolds for Diverse Research
The rigid, planar structure of the pyrrole ring makes it an excellent scaffold for the design of molecules with specific three-dimensional arrangements. In medicinal chemistry and chemical biology, pyrrole-based scaffolds have been used to mimic peptide secondary structures, such as β-turns. researchgate.net By strategically placing functional groups on the pyrrole core that correspond to amino acid side chains, these mimics can replicate the spatial orientation of key residues in a peptide, enabling them to interact with biological targets. researchgate.net
Furthermore, this compound is a valuable starting point for the development of chemical probes. The carbohydrazide group serves as a convenient chemical handle for attaching reporter molecules, such as fluorophores (e.g., NBD - 4-nitro-benzo nih.govnih.govnih.govoxadiazole), affinity tags, or cross-linking agents. researchgate.net For example, siderophores functionalized with fluorescent probes have been synthesized to monitor bacterial transport processes. researchgate.net In a similar fashion, the carbohydrazide moiety of the pyrrole compound can be readily coupled to a fluorescent dye. The resulting conjugate could be used to visualize biological processes, track the localization of the molecule within cells, or act as a sensor that changes its fluorescent properties in response to a specific analyte or environmental change. This synthetic tractability allows for the creation of a wide range of tailored molecular tools for chemical and biological research.
Q & A
Q. How to reconcile conflicting biological activity reports across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
